2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4
CAS No.: 1217360-64-9
Cat. No.: VC0137318
Molecular Formula: C16H16Cl2N2O
Molecular Weight: 327.241
* For research use only. Not for human or veterinary use.
![2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 - 1217360-64-9](/images/no_structure.jpg)
Specification
CAS No. | 1217360-64-9 |
---|---|
Molecular Formula | C16H16Cl2N2O |
Molecular Weight | 327.241 |
IUPAC Name | N,N-dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetamide |
Standard InChI | InChI=1S/C16H16Cl2N2O/c1-20(2)15(21)10-11-6-3-4-9-14(11)19-16-12(17)7-5-8-13(16)18/h3-9,19H,10H2,1-2H3/i3D,4D,6D,9D |
Standard InChI Key | YIZBTRDXJOFLIH-VCDCVMORSA-N |
SMILES | CN(C)C(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl |
Introduction
Chemical Structure and Identification
Structural Features
2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 contains a benzeneacetamide backbone with several key functional groups. Its structure includes a dichlorophenyl group connected via an amino linkage to another phenyl ring bearing an acetamide side chain with two methyl groups attached to the nitrogen. The compound's deuteration occurs at four specific positions in the phenyl ring attached to the acetamide group .
Identification Parameters
The compound is precisely identified through several standardized parameters, as presented in the following table:
Parameter | Value |
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CAS Number | 1217360-64-9 |
Molecular Formula | C16H12Cl2D4N2O |
Molecular Weight | 327.24200 g/mol |
Exact Mass | 326.08900 |
Synonym | N,N-dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetamide |
Catalogue Reference | PA STI 030580 |
Physical and Chemical Properties
Physicochemical Parameters
The physicochemical profile of 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 provides insight into its behavior in various environments and its potential applications. Key parameters include:
Property | Value |
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Physical State | Solid |
Polar Surface Area (PSA) | 32.34000 |
LogP | 4.44070 |
Solubility | Soluble in ether and ethyl acetate |
Typical Purity | ≥97% |
The compound's relatively high LogP value of 4.44070 indicates significant lipophilicity, suggesting good membrane permeability and potential bioavailability in biological systems .
Spectroscopic Properties
While specific spectroscopic data for this compound is limited in the available search results, as a deuterated analog, it would exhibit characteristic mass spectral patterns different from its non-deuterated counterpart. The presence of four deuterium atoms results in an m/z shift of +4 in mass spectrometry, making it distinguishable from the non-deuterated version. This property is particularly valuable for its use as an internal standard in quantitative analyses .
Relationship to Diclofenac
Structural Comparison
2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 is structurally related to diclofenac (2-[2-[(2,6-Dichlorophenyl)amino]phenyl]acetic acid), a widely used non-steroidal anti-inflammatory drug (NSAID). The primary differences include:
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The presence of a dimethylamide group in place of the carboxylic acid found in diclofenac
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The incorporation of four deuterium atoms in specific positions of the phenyl ring
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A different functional group orientation resulting in altered physicochemical properties
Synthesis and Preparation
Synthetic Approaches
While detailed synthetic procedures are not fully described in the available search results, the literature reference from Wu, Keying and colleagues (2009) in the Journal of Labelled Compounds and Radiopharmaceuticals suggests established methods for the preparation of this deuterated compound .
Typical approaches for synthesizing deuterated analogs of pharmaceutical compounds often involve:
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Starting with appropriate precursors containing the core structure
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Incorporation of deuterium through exchange reactions under specific conditions
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Functional group modifications to yield the final target molecule
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Purification steps to achieve the required ≥97% purity standard
The synthesis likely builds upon established procedures for preparing diclofenac-related compounds, with additional steps to ensure selective deuterium incorporation at the desired positions.
Precursors and Related Compounds
Several structurally related compounds that might serve as precursors or represent alternative synthesis targets include:
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2-((2,6-Dichlorophenyl)amino)benzaldehyde (CAS: 22121-58-0), which features a similar core structure with an aldehyde group that could potentially be modified to produce the acetamide functionality
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2-[(2,6-Dichlorophenyl)amino]phenyl acetate, which contains the key amino linkage between the dichlorophenyl and phenyl rings but differs in the substituent groups
These compounds share the critical 2,6-dichlorophenyl amino moiety that characterizes this chemical family and are potential synthetic intermediates or related standards .
Applications in Research and Analysis
Analytical Reference Standards
The primary application of 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 is as a reference standard in analytical chemistry, particularly in pharmaceutical quality control. As a deuterated analog, it provides several advantages:
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Use as an internal standard in quantitative mass spectrometry methods
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Reference material for identifying and quantifying related impurities in diclofenac production
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Standard for method development and validation in pharmaceutical analysis
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Tool for stability studies and degradation pathway investigations
Pharmaceutical Quality Control
While specific current research on this particular compound is not extensively detailed in the available search results, its continued cataloging by reference material providers suggests ongoing relevance in pharmaceutical research and development. The compound's deuterated nature makes it particularly valuable for:
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Metabolic studies investigating the biotransformation of diclofenac and related compounds
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Advanced quantitative bioanalytical methods using isotope dilution techniques
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Structure-activity relationship studies examining the pharmacological properties of diclofenac analogs
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Development of improved analytical methods for pharmaceutical quality control
The continued interest in deuterated analogs of pharmaceutical compounds generally suggests this compound will maintain its significance in analytical chemistry and pharmaceutical research.
2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 represents an important tool in pharmaceutical research, particularly in the context of diclofenac-related analytical chemistry. Its unique deuterated structure provides valuable properties for use as a reference standard, internal standard for quantitative analysis, and for method development and validation.
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